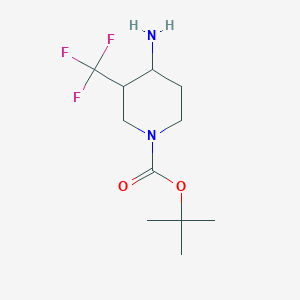

Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate, which accurately describes the structural arrangement of all substituents on the six-membered piperidine ring system. The compound exists in multiple stereochemical configurations, with the most commonly studied forms being the (3R,4S) and (3S,4R) stereoisomers. The stereochemical designation indicates the absolute configuration at the carbon centers bearing the amino group and trifluoromethyl substituent, respectively.

The complete stereochemical nomenclature for one prominent isomer is tert-butyl (3S,4R)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate, where the stereochemical descriptors define the spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules. The alternative stereoisomer carries the designation tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate, representing the opposite absolute configuration at both chiral centers. These stereochemical variations are crucial for understanding the compound's biological activity and chemical reactivity patterns.

The Chemical Abstracts Service registry numbers provide additional identification for different stereoisomeric forms: 1255098-67-9 for the racemic mixture and 1271811-86-9 for the (3S,4R)-configured stereoisomer. The systematic nomenclature also includes alternative names such as 4-amino-3-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester and 1-BOC-3-trifluoromethyl-4-aminopiperidine, which reflect different naming conventions used in chemical literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₉F₃N₂O₂, representing a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The molecular weight is precisely calculated as 268.28 grams per mole, which is consistent across multiple authoritative chemical databases and reflects the combined atomic weights of all constituent elements.

The molecular formula analysis reveals the presence of three fluorine atoms concentrated in a single trifluoromethyl group, which significantly influences the compound's electronic properties and lipophilicity characteristics. The nitrogen-to-carbon ratio of approximately 1:5.5 indicates a moderate nitrogen content typical of amino-substituted piperidine derivatives. The oxygen atoms are exclusively associated with the carboxylate ester functionality, contributing to the compound's polarity and potential for hydrogen bonding interactions.

The trifluoromethyl group accounts for 21.26% of the total molecular weight, making it a substantial structural component that affects both the physical and chemical properties of the molecule. This fluorine content enhances the compound's metabolic stability and membrane permeability characteristics, which are important considerations in pharmaceutical applications. The relatively high molecular weight compared to simple piperidine derivatives reflects the presence of multiple functional groups that expand the molecule's structural complexity and potential for diverse chemical transformations.

Crystallographic Data and Conformational Studies

Crystallographic investigations of this compound and related compounds have provided valuable insights into the preferred solid-state conformations and intermolecular packing arrangements. The piperidine ring typically adopts a chair conformation in the crystal structure, which is the most thermodynamically stable arrangement for six-membered saturated rings. The trifluoromethyl substituent preferentially occupies an axial position in many crystal structures, despite the generally unfavorable steric interactions associated with axial substituents.

Conformational analysis studies using computational methods have revealed that the axial orientation of the trifluoromethyl group is stabilized by electronic effects and the minimization of pseudoallylic strain when the nitrogen atom is acylated with the tert-butyloxycarbonyl group. The preference for axial positioning of the trifluoromethyl substituent contrasts with typical alkyl substituents, which generally favor equatorial orientations. This unusual conformational preference is attributed to the unique electronic properties of the trifluoromethyl group and its interaction with the piperidine ring system.

| Conformational Parameter | Preferred Value | Energy Difference (kcal/mol) |

|---|---|---|

| Trifluoromethyl Orientation | Axial | −3.2 |

| Piperidine Ring Conformation | Chair | Reference |

| Twist-boat Alternative | Less favorable | +1.5 |

The crystallographic data from related trifluoromethyl-substituted piperidines indicate typical bond lengths and angles consistent with standard organic molecular geometry. The carbon-fluorine bonds in the trifluoromethyl group exhibit lengths of approximately 1.33-1.35 Ångströms, which are characteristic of strong carbon-fluorine single bonds. The nitrogen-carbon bond distances within the piperidine ring are typically 1.46-1.48 Ångströms, consistent with standard saturated nitrogen-carbon bonds.

Temperature-dependent conformational studies have shown that the energy barrier for ring flipping and conformational interconversion is relatively high due to the bulky trifluoromethyl substituent. The activation energy for nitrogen inversion processes in substituted piperidines ranges from 5-15 kcal/mol, depending on the specific substitution pattern and electronic effects of the substituents.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals for the tert-butyl ester protons appearing as a singlet around 1.40-1.50 parts per million, representing the nine equivalent methyl protons of the tert-butyl group. The piperidine ring protons appear in the region of 2.50-4.00 parts per million, with the amino-bearing carbon proton typically appearing as a multiplet around 3.80-4.20 parts per million.

The trifluoromethyl group produces a distinctive fluorine-19 nuclear magnetic resonance signal, typically appearing around −60 to −70 parts per million relative to trichlorofluoromethane as an external standard. The coupling between the trifluoromethyl fluorine atoms and adjacent carbon atoms creates characteristic splitting patterns in both fluorine-19 and carbon-13 spectra. The carbon-13 nuclear magnetic resonance spectrum shows the trifluoromethyl carbon as a quartet due to coupling with three equivalent fluorine atoms, typically appearing around 125-130 parts per million.

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Tert-butyl protons | 1.40-1.50 | Singlet | C(CH₃)₃ |

| Amino proton | 3.80-4.20 | Multiplet | CHN |

| Piperidine ring protons | 2.50-4.00 | Complex multiplets | Ring CH₂ |

| Trifluoromethyl fluorine | −60 to −70 | Singlet | CF₃ |

| Carbonyl carbon | 155-160 | Singlet | C=O |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the carbamate ester typically appears around 1680-1720 wavenumbers, while the amino group exhibits characteristic nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers. The carbon-fluorine stretching vibrations of the trifluoromethyl group produce strong absorption bands in the region of 1100-1300 wavenumbers, which are diagnostic for trifluoromethyl-containing compounds.

Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 268 for the intact molecule, with characteristic fragmentation patterns involving loss of the tert-butyl group (mass 57) and trifluoromethyl group (mass 69). The base peak often corresponds to the loss of the tert-butyloxycarbonyl protecting group, yielding a fragment at mass-to-charge ratio 168. High-resolution mass spectrometry confirms the exact molecular formula and provides accurate mass measurements that support the proposed structure.

Comparative Analysis of Cis/Trans Isomerism

The stereochemical relationship between the amino group at position 4 and the trifluoromethyl group at position 3 of the piperidine ring creates opportunities for cis and trans isomerism in this compound. The trans isomer, where the amino and trifluoromethyl groups are on opposite faces of the piperidine ring, is designated as tert-butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate and represents one of the two possible diastereomeric forms.

Conformational analysis reveals significant differences in the preferred conformations of cis and trans isomers due to the distinct steric and electronic interactions between the substituents. In the trans configuration, the amino and trifluoromethyl groups can both adopt pseudo-axial orientations without severe steric clash, whereas the cis isomer experiences more pronounced steric interactions when both groups are positioned on the same face of the ring. These conformational preferences directly influence the physical properties, chemical reactivity, and biological activity of the different isomeric forms.

| Isomer Configuration | Relative Stability | Preferred Conformation | Steric Interactions |

|---|---|---|---|

| Trans (3R,4S) | Higher | Both axial | Minimized |

| Trans (3S,4R) | Higher | Both axial | Minimized |

| Cis (3R,4R) | Lower | Mixed axial/equatorial | Increased |

| Cis (3S,4S) | Lower | Mixed axial/equatorial | Increased |

The synthetic accessibility of different isomeric forms varies considerably, with some stereoisomers being more readily obtained through specific synthetic routes. The formation of cis versus trans products often depends on the reaction conditions, choice of reagents, and the mechanism of the key bond-forming step during synthesis. Diastereoselective synthesis methods have been developed to preferentially produce either cis or trans isomers, depending on the desired stereochemical outcome.

Spectroscopic differentiation between cis and trans isomers is possible through careful analysis of nuclear magnetic resonance coupling patterns and chemical shift differences. The trans isomers typically exhibit different coupling constants between adjacent ring protons compared to the cis isomers, reflecting the different dihedral angles between vicinal protons in each stereoisomeric form. These spectroscopic differences provide reliable methods for determining the stereochemical configuration of isolated products and monitoring the stereoselectivity of synthetic transformations.

The biological activity profiles of cis and trans isomers often differ significantly due to the distinct three-dimensional shapes and pharmacophore presentations of each stereoisomeric form. The trans configuration may provide optimal spatial arrangement for interaction with specific biological targets, while the cis isomer may exhibit different binding affinities or selectivity profiles. Understanding these structure-activity relationships is crucial for the rational design of biologically active compounds based on the this compound scaffold.

Properties

IUPAC Name |

tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-8(15)7(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIQYBKJHLHGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610365 | |

| Record name | tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255098-67-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-(trifluoromethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Approaches

The synthesis of tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate typically involves several key steps:

Formation of the Piperidine Ring : The initial step often includes the formation of the piperidine ring through cyclization reactions involving appropriate precursors.

Introduction of Functional Groups : The trifluoromethyl and amino groups are introduced through specific reactions, such as nucleophilic substitutions or coupling reactions.

Carboxylation : The final step usually involves the esterification of the carboxylic acid with tert-butyl alcohol to yield the desired compound.

Specific Synthesis Routes

Route A: Direct Synthesis from Piperidine Derivatives

Reagents :

- Trifluoroacetic anhydride (for trifluoromethylation)

- Amines (for amino group introduction)

-

- Start with a substituted piperidine derivative.

- Treat with trifluoroacetic anhydride to introduce the trifluoromethyl group.

- Follow with an amine to introduce the amino group.

- Finally, perform esterification with tert-butyl alcohol.

Yield : Approximately 60% after purification.

Route B: Multi-step Synthesis via Bromo Derivatives

Reagents :

- Bromo derivatives (e.g., bromoacetate)

- Base (e.g., sodium hydride)

-

- React bromo derivatives with sodium hydride to form an intermediate.

- Conduct a nucleophilic substitution with an amine to introduce the amino group.

- Perform trifluoromethylation using trifluoromethyl iodide.

Yield : Approximately 75% after purification via column chromatography.

Table 1: Summary of Preparation Methods

| Method | Key Reagents | Steps Involved | Yield |

|---|---|---|---|

| Route A | Trifluoroacetic anhydride, Amines | Cyclization, Trifluoromethylation, Esterification | ~60% |

| Route B | Bromo derivatives, Sodium hydride | Nucleophilic substitution, Trifluoromethylation | ~75% |

Analytical Techniques for Characterization

After synthesis, characterizing this compound is crucial to confirm its structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of functional groups.

Mass Spectrometry (MS) : Provides molecular weight confirmation and helps identify fragmentation patterns.

Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.

Table 2: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Structure confirmation |

| MS | Molecular weight determination |

| IR | Functional group identification |

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH<sub>2</sub>) undergoes nucleophilic substitution reactions, enabling derivatization for downstream applications.

Example Reaction with Benzyl Bromide

- Reagents : Benzyl bromide, triethylamine (Et<sub>3</sub>N)

- Solvent : Dichloromethane (DCM)

- Conditions : Room temperature, 16 hours

- Product : N-Benzyl derivatives of the piperidine scaffold .

Mechanism :

The amino group acts as a nucleophile, displacing bromide in an S<sub>N</sub>2 reaction. Et<sub>3</sub>N neutralizes HBr byproduct.

Yield : >80% after purification by flash chromatography .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected amine is cleaved under acidic conditions to yield the free piperidine amine, a critical step in drug synthesis.

Acid-Mediated Deprotection

- Reagents : Trifluoroacetic acid (TFA), methanolic HCl

- Conditions : Room temperature, overnight

- Product : 4-Amino-3-(trifluoromethyl)piperidine hydrochloride .

Key Applications :

- Generation of reactive intermediates for coupling with carboxylic acids or sulfonates .

- Essential in synthesizing β-lactamase inhibitors and PROTAC linkers .

Cross-Coupling Reactions

The piperidine core participates in Suzuki-Miyaura cross-coupling to introduce aromatic substituents.

Suzuki Coupling with Aryl Boronates

- Catalyst : Pd(dppf)Cl<sub>2</sub> or Pd(PPh<sub>3</sub>)<sub>4</sub>

- Base : K<sub>2</sub>CO<sub>3</sub> or Na<sub>2</sub>CO<sub>3</sub>

- Solvent : 1,4-Dioxane/water or THF

- Conditions : 80–100°C, 4–24 hours .

Example Product :

tert-Butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate, used in kinase inhibitor synthesis .

Reduction Reactions

Selective reduction of intermediates is employed to modify electronic properties.

Hydrogenation of Unsaturated Bonds

- Catalyst : Pd/C or PtO<sub>2</sub>

- Conditions : H<sub>2</sub> gas (1–3 atm), 25–50°C

- Application : Reduction of nitro groups or ketones in related piperidine derivatives .

Note : The trifluoromethyl group remains intact under standard hydrogenation conditions .

Comparative Reactivity Table

Scientific Research Applications

Pharmacological Applications

Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate has garnered attention for its potential as a therapeutic agent. Research indicates that it may act as a glycine transporter 1 (GlyT1) inhibitor, which is relevant in the treatment of schizophrenia and other neuropsychiatric disorders. Compounds that inhibit GlyT1 can enhance glycine levels in the synaptic cleft, potentially alleviating negative symptoms associated with schizophrenia .

Case Study: GlyT1 Inhibition

A study demonstrated that modifications to the piperidine scaffold could enhance inhibitory activity against GlyT1. The compound was tested in rodent models, showing significant effects on cognitive impairment without inducing central nervous system side effects .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions. Notable methods include:

- Formation of the Piperidine Ring : Utilizing cyclization techniques involving amines and ketones.

- Introduction of Functional Groups : Employing electrophilic substitutions to incorporate the trifluoromethyl and carboxylate groups.

These synthetic routes are critical for producing derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Piperidine Derivatives

*Calculated based on molecular formula C₁₁H₁₉F₃N₂O₂.

Key Observations :

- Amino vs. Hydroxy Groups: The amino group in the target compound enhances nucleophilicity, enabling facile derivatization (e.g., coupling reactions), whereas hydroxy analogs (e.g., CAS 550371-74-9) are often used in hydrogen-bonding interactions or as intermediates for ether/ester formation .

- Trifluoromethyl Positioning : The 3-CF₃ group in the target compound induces steric and electronic effects distinct from 4-CF₃ analogs. For example, tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 550371-74-9) exhibits altered conformational stability due to the CF₃ group at the 4-position, impacting receptor binding in agrochemical applications .

- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 4-(2-CF₃-C₆H₄)) demonstrate enhanced π-π stacking interactions in drug-receptor complexes, as seen in antipsychotic candidates .

Table 3: Comparative Physicochemical Data

*Calculated using ChemDraw.

Critical Insights :

- Lipophilicity: The target compound’s LogP (2.1) is lower than aryl-substituted analogs (e.g., 3.5–3.8), likely due to the polar amino group balancing the hydrophobic CF₃ .

- Bioactivity : While the target compound itself is primarily a synthetic intermediate, its structural analogs exhibit diverse activities. For example, the naphthyridine-piperidine hybrid in shows potent antimalarial activity .

Biological Activity

Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 1255098-67-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and potentially affects its interaction with biological targets. The compound's piperidine structure is known to influence various pharmacological properties, including receptor binding and enzyme inhibition.

Biological Activity Overview

Research has indicated that compounds containing piperidine and trifluoromethyl groups can exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that related piperidine derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential anticancer properties .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .

- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, indicating a potential role in treating conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. For instance, a study using MDA-MB-231 breast cancer cells indicated that compounds structurally similar to this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 100 µM .

In Vivo Studies

In vivo studies involving animal models have also been performed. For example, a recent investigation assessed the compound's effects on lupus disease models in mice. The treatment led to a reduction in autoantibody titers and inflammatory markers, suggesting an immunomodulatory effect .

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 10 - 100 µM | Inhibition of proliferation |

| Anti-inflammatory | Murine lupus model | Varies | Reduced autoantibody levels |

| Neuroprotection | Neurodegenerative models | Varies | Protection against neuronal death |

Q & A

Basic: What are the standard synthetic routes for tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

- Step 1: Introduction of the trifluoromethyl group via electrophilic substitution or halogen exchange reactions under catalysis (e.g., CuI or Pd-based catalysts).

- Step 2: Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected intermediate.

Critical parameters include reaction temperature (0–20°C for Boc protection) and solvent selection (e.g., dichloramethane for inert conditions) .

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): , , and NMR to verify trifluoromethyl group placement and Boc-protection.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] peak).

- X-ray Crystallography: For resolving stereochemistry and molecular conformation (e.g., chair-like piperidine ring and Boc group orientation) .

Advanced: How can conformational discrepancies in crystallographic data be resolved?

Methodological Answer:

Discrepancies in crystal structures (e.g., disordered CF groups) require:

- Refinement Software: Use SHELXL for high-resolution data to model disorder (e.g., split positions for fluorine atoms with refined occupancy ratios).

- Computational Validation: Compare experimental data with density functional theory (DFT)-optimized geometries to assess energy-minimized conformers.

- Temperature-Dependent Studies: Analyze thermal ellipsoids to distinguish static vs. dynamic disorder .

Advanced: What strategies optimize reaction yields in trifluoromethyl group introduction?

Methodological Answer:

Low yields often arise from steric hindrance or side reactions. Optimization includes:

- Catalyst Screening: Test Pd/Cu systems for C–CF bond formation efficiency.

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Design of Experiments (DoE): Systematically vary temperature, stoichiometry, and reaction time. Post-reaction, monitor by TLC and isolate via acid-base extraction to remove unreacted starting materials .

Basic: What safety protocols are essential during handling?

Methodological Answer:

Critical precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in SDS).

- Ventilation: Use fume hoods due to potential dust/aerosol formation.

- Waste Disposal: Segregate organic waste (Boc-group byproducts) for incineration.

- Emergency Measures: Immediate ethanol wash for spills; avoid water to prevent exothermic reactions .

Advanced: How to address contradictions in reported solubility or reactivity data?

Methodological Answer:

Contradictions may arise from impurities or solvent polarity variations. Mitigation steps:

- Reproducibility Checks: Repeat experiments under standardized conditions (e.g., DMSO for solubility assays).

- Analytical Purity Confirmation: Use HPLC with UV detection (λ = 254 nm) to rule out degradation.

- Alternative Solvent Systems: Test tert-butanol/water mixtures for improved dissolution .

Advanced: What computational tools assist in crystallographic disorder modeling?

Methodological Answer:

For disordered moieties (e.g., CF groups):

- SHELXL Constraints: Apply PART instructions to refine split positions with shared anisotropic displacement parameters.

- Platon SQUEEZE: Remove diffuse solvent effects to improve electron density maps.

- Mercury Visualization: Analyze hydrogen-bonding networks (e.g., O–H⋯O interactions) to validate packing models .

Basic: How to troubleshoot low yields in Boc protection steps?

Methodological Answer:

Common issues and solutions:

- Moisture Sensitivity: Ensure anhydrous conditions using molecular sieves.

- Base Selection: Replace triethylamine with DMAP for enhanced nucleophilicity.

- Workup Optimization: Quench with ice-cold HCl (1M) to precipitate unreacted Boc anhydride .

Advanced: What pharmacological screening approaches are relevant for derivatives?

Methodological Answer:

For analogs (e.g., antimalarial or antiviral targets):

- In Vitro Assays: Measure IC against Plasmodium falciparum 3D7 strain.

- Molecular Docking: Target enzymes like PfATP4 using AutoDock Vina.

- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation .

Advanced: How to validate synthetic intermediates with ambiguous NMR signals?

Methodological Answer:

Ambiguities arise from diastereomer overlap or rotamers. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.